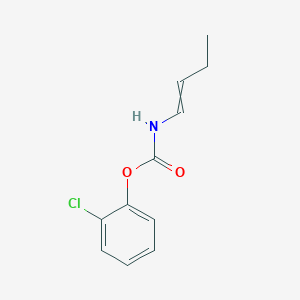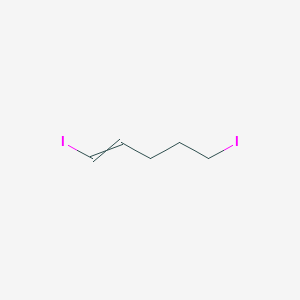![molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9](/img/structure/B14403689.png)
4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
cis-3-Methyl-4-octanolide:
Pyridine, 4,4’-(1,2-ethenediyl)bis-, (E)-: This compound has a similar diazene linkage but different ring structures.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
88329-97-9 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3 |
Clave InChI |
IJWIMEAVORDJEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)






